Home > Products > Screening Compounds P143399 > 6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid
6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid - 1820703-19-2

6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid

Catalog Number: EVT-1698150
CAS Number: 1820703-19-2
Molecular Formula: C7H5N3O3
Molecular Weight: 179.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

  • Compound Description: This compound serves as a key starting material in the synthesis of a series of halogenated imidazo[4,5-b]pyridine derivatives investigated for their antimicrobial properties. The study highlighted the significance of regioisomers in influencing biological activity. []
  • Relevance: This compound shares the core imidazo[4,5-b]pyridine scaffold with 6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid, differing by the substituents at the 2 and 6 positions. Specifically, it has a phenyl group at the 2 position and a bromine atom at the 6 position, compared to the hydroxyl and carboxylic acid groups in the target compound. []

5-Hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one Derivatives

  • Compound Description: This class of compounds represents a group of structurally related thiazolo[4,5-b]pyridine derivatives explored for their anti-inflammatory and antioxidant properties. Researchers focused on modifications at the N3, C5, and C6 positions to enhance their pharmacological profiles. []
  • Relevance: While structurally distinct from 6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid, these thiazolo[4,5-b]pyridine derivatives share a similar heterocyclic framework. This similarity suggests potential overlap in their biological activities and highlights the importance of exploring diverse heterocyclic scaffolds for therapeutic applications. []

1,3-Dihydro-5-methyl-6-(4-pyridinyl)-2H-imidazo[4,5-b]pyridin-2-one (13a)

  • Compound Description: This compound emerged as a potent cAMP PDE III inhibitor, demonstrating activity in the nanomolar range. Its development stemmed from efforts to transform milrinone into more potent analogues. []
  • Relevance: Compound 13a shares a structural resemblance to 6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid, featuring a shared imidazo[4,5-b]pyridine core. The presence of a methyl group at the 5-position and a 4-pyridinyl substituent at the 6-position in 13a distinguishes it from the target compound, highlighting the influence of substituent modifications on biological activity. []

5-Methyl-6-(4-pyridinyl)thiazolo[4,5-b]pyridin-2(3H)-one (51)

  • Compound Description: Similar to compound 13a, this compound displayed significant potency as a cAMP PDE III inhibitor, underscoring the exploration of various heterocyclic systems for developing novel therapeutics. []
  • Relevance: While belonging to the thiazolo[4,5-b]pyridine class, compound 51 exhibits structural similarities to 6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid. Both compounds share a bicyclic core structure with substitutions at the 5- and 6-positions. The variation in the heterocyclic ring (thiazole vs. imidazole) and the specific substituents (methyl and 4-pyridinyl vs. hydroxyl and carboxylic acid) highlights the impact of structural modifications on biological activity. []

7-Methyl-6-(4-pyridinyl)-1,8-naphthyridin-2(1H)-one (22)

  • Compound Description: This potent cAMP PDE III inhibitor further expands the exploration of structurally related heterocyclic systems, highlighting the importance of structural diversity in drug discovery. []
  • Relevance: While possessing a different tricyclic core (1,8-naphthyridin-2(1H)-one), compound 22 exhibits comparable substitutions at the 6- and 7-positions (4-pyridinyl and methyl, respectively) to the 5- and 6-positions (carboxylic acid and hydroxyl, respectively) in 6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid. This similarity, despite the distinct core structures, suggests that the spatial arrangement of specific functional groups might contribute to the observed biological activities. []

5,6-Dichloro-2-[(4-{[4-(diethylamino)-1-methylbutyl]amino}-6-methyl-2-pyrimidinyl)amino] benzimidazole (29)

  • Compound Description: This benzimidazole derivative showed remarkable antimalarial activity, emerging as a promising candidate for preclinical toxicological studies and potential clinical trials. []
  • Relevance: Although structurally distinct from 6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid, its development alongside other imidazo[4,5-b]pyridine derivatives highlights the broader context of exploring heterocyclic systems for antimalarial drug discovery. []

2-[(4-Amino-6-methyl-2-pyrimidinyl)amino]-benzimidazoles

  • Compound Description: This group of compounds exhibited noteworthy "curative" activity against Plasmodium berghei, underscoring the potential of benzimidazole scaffolds in antimalarial drug development. []
  • Relevance: Despite their structural difference from 6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid, their exploration alongside related imidazo[4,5-b]pyridine derivatives emphasizes the exploration of diverse heterocyclic systems for antimalarial drug discovery. []

2-Amino-1-methyl-6-phenylimidazo[4,5-b]-pyridine (PhIP)

  • Compound Description: This compound, a heterocyclic amine carcinogen found in cooked meats, has been a subject of extensive metabolic studies in mice. It serves as a model compound to understand the metabolic pathways of heterocyclic amines and their potential health implications. []

Oxazolo[4,5-b]pyridin-2(3H)-one (4)

  • Compound Description: This compound, an aza-analogue of benzoxazol-2(3H)-one, serves as a versatile building block for synthesizing various thiophosphoric and thiophosphonic acid esters with insecticidal, acaricidal, and anthelmintic activities. []
  • Relevance: Although structurally distinct from 6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid due to the presence of an oxazole ring instead of an imidazole ring, both compounds share a bicyclic heterocyclic framework. This comparison highlights the diversity of biologically relevant heterocyclic systems and suggests potential similarities in their chemical reactivity and potential applications. []

Pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-ones

  • Compound Description: This group of novel angularly fused heterocyclic compounds was synthesized and evaluated for their in vitro antioxidant and in vivo anti-inflammatory activities. []
  • Relevance: While structurally distinct from 6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid, the study of these compounds highlights the broader interest in exploring diverse, fused heterocyclic systems for their potential biological activities, including anti-inflammatory and antioxidant properties. []

6-Aminoimidazo[4,5-b]pyrazolo[3,4-e]pyridines and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines

  • Compound Description: These compounds represent a class of novel heterocyclic systems with potential biological applications. The study focused on developing efficient synthetic approaches to access these compounds, underscoring their importance in medicinal chemistry. []
  • Relevance: Despite their structural complexity compared to 6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid, these compounds highlight the broader exploration of fused, polycyclic heterocycles containing imidazole and pyridine units for their potential biological activities. []
Overview

6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is an organic compound with significant relevance in medicinal chemistry. It is classified under heterocyclic compounds, particularly those containing nitrogen in their ring structures. This compound exhibits potential biological activities, making it a subject of interest for further research and development.

Source and Classification

The compound is cataloged under various chemical databases and suppliers, including Sigma-Aldrich and PubChem, where it is identified by its molecular formula C7H5N3O3C_7H_5N_3O_3 and molecular weight of 163.13 g/mol. Its IUPAC name is 6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid, and it is also known by other synonyms such as 1H-imidazo[4,5-b]pyridine-6-carboxylic acid .

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid can be achieved through various methods involving the cyclization of appropriate precursors. One common approach involves the reaction of substituted pyridine derivatives with carboxylic acids under controlled conditions to facilitate the formation of the imidazole ring structure.

Key steps in the synthesis may include:

  1. Formation of the Imidazole Ring: Utilizing condensation reactions between aldehydes or ketones with guanidine or amidine derivatives.
  2. Hydroxylation: Introducing a hydroxyl group at the 6-position through electrophilic aromatic substitution or other hydroxylation techniques.
  3. Carboxylation: The introduction of a carboxylic acid group at the 5-position can be achieved via nucleophilic substitution reactions.

Technical details regarding reaction conditions, such as temperature, solvents, and catalysts, are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of 6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid features a fused bicyclic system that includes a pyridine ring and an imidazole ring. The compound's structural formula can be represented as follows:

  • Chemical Formula: C7H5N3O3C_7H_5N_3O_3
  • InChI Key: ZOESYPWVCKOZBH-UHFFFAOYSA-N
  • SMILES Notation: C1=C(C=NC2=C1NC=N2)C(=O)O

This structure contributes to its chemical reactivity and potential biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid can participate in various chemical reactions due to its functional groups:

  1. Acid-Base Reactions: The carboxylic acid group can donate protons in acidic conditions.
  2. Nucleophilic Substitution: The hydroxyl group can act as a nucleophile in substitution reactions.
  3. Condensation Reactions: It may react with amines or alcohols to form amides or esters.

Understanding these reactions is essential for exploring its synthetic applications and potential modifications for enhanced biological activity.

Mechanism of Action

Process and Data

The mechanism of action for compounds like 6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid typically involves interactions with biological targets such as enzymes or receptors. While specific data on this compound's mechanism is limited, similar compounds have been shown to act as enzyme inhibitors or modulators within metabolic pathways.

Research into its pharmacodynamics would involve:

  • Binding Affinity Studies: Evaluating how well the compound binds to target proteins.
  • Cellular Assays: Assessing its effects on cell viability or function in vitro.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid include:

  • Molecular Weight: 163.13 g/mol
  • Appearance: Typically presented as a solid (specific appearance details may vary).

Chemical properties include:

  • Solubility: Solubility in polar solvents like water due to the presence of hydroxyl and carboxylic groups.
  • Stability: Stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Safety data indicates that it may cause skin irritation and serious eye irritation upon contact .

Applications

Scientific Uses

6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid has potential applications in:

  1. Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting various diseases.
  2. Biochemical Research: Investigating its role as an enzyme inhibitor or modulator within biological systems.
  3. Material Science: Exploring its properties for use in developing novel materials or coatings.

The ongoing research into this compound could lead to significant advancements in drug discovery and therapeutic applications.

Introduction to Imidazo[4,5-b]Pyridine Scaffolds in Medicinal Chemistry

Imidazo[4,5-b]pyridine represents a privileged heterocyclic scaffold in drug discovery due to its structural resemblance to purine nucleobases. This bicyclic system comprises a pyridine ring fused with an imidazole moiety at the 4,5-position, creating a planar, electron-rich framework capable of diverse non-covalent interactions with biological targets. The scaffold’s synthetic versatility allows for regioselective functionalization at multiple positions (N1, N3, C2, C5, C6, C7), enabling fine-tuning of physicochemical and pharmacological properties. Its presence in clinical candidates across therapeutic areas—including oncology, infectious diseases, and gastroenterology—highlights its broad utility. The introduction of ionizable groups like carboxylic acids further expands its molecular recognition capabilities, as seen in derivatives such as 6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid [1] [3].

Nomenclature and Structural Classification of Imidazo[4,5-b]Pyridine Derivatives

Systematic nomenclature for imidazo[4,5-b]pyridine derivatives follows IUPAC conventions, where the fusion site ("b") denotes bonds between pyridine positions 4-5 and imidazole positions 4-5. The bridgehead atoms (N1-C5a-N3-C7a) define the tautomeric equilibria. For 6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid:

  • Core: 3H-imidazo[4,5-b]pyridine indicates a hydrogen at N3.
  • Substituents: "6-hydroxy" (OH at C6), "5-carboxylic acid" (COOH at C5).

Table 1: Structural Isomers and Key Identifiers of Related Derivatives

Compound NameCAS Registry No.Substitution PatternMolecular FormulaSMILES Notation
3H-Imidazo[4,5-b]pyridine-5-carboxylic acid1019108-05-4COOH at C5C₇H₅N₃O₂OC(=O)C1=NC2=C(C=C1)N=CN2
3H-Imidazo[4,5-b]pyridine-6-carboxylic acid24638-31-1COOH at C6C₇H₅N₃O₂OC(=O)C1=CC2=C(NC=N2)N=C1
6-Hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid*Not assignedCOOH at C5, OH at C6C₇H₅N₃O₃OC(=O)C1=C(O)C2=NC=CN2C=N1

*Theoretical structure based on regioisomeric patterns; SMILES approximated from analogs [1] [3] [5].

Positional isomerism significantly impacts electronic distribution. The 5-carboxylic acid derivative (CAS 1019108-05-4) localizes electron density at C6, while the 6-carboxylic acid analog (CAS 24638-31-1) shifts electrophilic character to C5. Introducing a 6-hydroxy group ortho to a 5-carboxylate would enable intramolecular hydrogen bonding, potentially enhancing stability and metal-chelating capacity [1] [3] [5].

Historical Evolution of Imidazo[4,5-b]Pyridine-Based Drug Discovery

The therapeutic exploration of imidazo[4,5-b]pyridines began in the 1980s with antiviral and antitumor screening programs. Early derivatives demonstrated RNA polymerase inhibition, prompting optimization for kinase modulation. A breakthrough emerged with tenatoprazole (an imidazo[4,5-b]pyridine analog of omeprazole), which exhibited prolonged proton-pump inhibition for gastroesophageal reflux treatment. Its development validated the scaffold’s metabolic stability and target engagement [8].

Recent advancements include BI-3802, a potent E3 ligase recruiter designed by Boehringer Ingelheim for targeted protein degradation. This clinical candidate emerged from systematic SAR studies on N1-substituted imidazo[4,5-b]pyridines, highlighting the scaffold’s adaptability in modern modalities like PROTACs. The compound and its negative controls are accessible via Boehringer Ingelheim’s open innovation portal (opnMe.com), accelerating mechanistic research [1].

Table 2: Milestone Compounds Featuring the Imidazo[4,5-b]Pyridine Core

CompoundTherapeutic AreaKey ModificationsDevelopment StatusBiological Target
TenatoprazoleGastroenterology2-Mercapto-5-methoxybenzimidazole at N1Marketed (Japan)H⁺/K⁺-ATPase
BI-3802OncologyN1-aryl, C2-amidePreclinicalE3 Ubiquitin Ligase Recruiter
6-Bromo-2-phenyl derivative [8]AntimicrobialC6-Br, C2-PhResearchDihydrofolate Reductase

The scaffold’s versatility is further evidenced in antimicrobial agents. Derivatives like 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine exhibit potent activity against Bacillus cereus through dihydrofolate reductase (DHFR) inhibition, as confirmed by molecular docking studies. Alkylation at N1/N3 generates regioisomers with distinct antibacterial spectra, underscoring the sensitivity of bioactivity to substitution patterns [8].

Role of Carboxylic Acid Substituents in Modulating Bioactivity

Carboxylic acid groups impart critical pharmacophoric features to imidazo[4,5-b]pyridines:

  • Solubility and Permeability: Computational models predict moderate aqueous solubility for 5-carboxylic acid derivatives (e.g., 3.07 mg/mL for CAS 1019108-05-4) and higher solubility for 6-carboxylic acid isomers (4.96 mg/mL for CAS 24638-31-1). The acidic group enhances hydrophilicity (LogP = 0.24–0.01) while reducing membrane permeability (Predicted Caco-2 permeability < 20 nm/s). BOILED-Egg models confirm high GI absorption but negligible blood-brain barrier penetration [1] [3].

  • Metal Chelation: The coplanar carboxylate and pyridinic nitrogen form bidentate chelates with divalent metals (e.g., Zn²⁺ in matrix metalloproteinases, Mg²⁺ in integrins). This is exploited in inhibitors like the 6-bromo-2-phenyl derivatives, where the carboxylate anchors to catalytic zinc ions [8].

  • Hydrogen Bond Networks: In DHFR inhibitors, the carboxylate of imidazo[4,5-b]pyridines forms salt bridges with Arg57 and hydrogen bonds to Ser49/Thr113 residues. Docking studies show that 5-carboxylates adopt optimal geometries for these interactions versus 6-regioisomers [8].

  • Tautomeric Modulation: A 6-hydroxy group ortho to a 5-carboxylate could stabilize rare tautomeric forms via intramolecular H-bonding. This was observed in crystallographic studies of alkylated analogs (e.g., tert-butyl 6-bromo-2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate), where similar motifs enforce planarity and influence π-stacking [7] [8].

Table 3: Computational Pharmacokinetic Predictions for Carboxylic Acid Derivatives

Parameter3H-Imidazo[4,5-b]pyridine-5-carboxylic acid [1]3H-Imidazo[4,5-b]pyridine-6-carboxylic acid [3]Projected 6-Hydroxy-5-carboxylic acid
Consensus LogP0.240.01-0.45 (estimated)
Water Solubility (mg/mL)3.074.968.21 (ESOL model)
TPSA (Ų)78.8778.8798.0
H-Bond Acceptors445
H-Bond Donors223
GI AbsorptionHighHighModerate (H-bonding penalty)
CYP450 InhibitionNone predictedNone predictedLow risk

The addition of a 6-hydroxy group would increase topological polar surface area (TPSA) to ~98 Ų and hydrogen bond donor count to 3, potentially reducing cellular permeability but enhancing target affinity. This is evidenced in antimicrobial studies where hydroxylated analogs showed improved potency against Gram-positive pathogens due to stronger interactions with DHFR’s polar binding pocket [8].

Properties

CAS Number

1820703-19-2

Product Name

6-hydroxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid

IUPAC Name

6-hydroxy-1H-imidazo[4,5-b]pyridine-5-carboxylic acid

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

InChI

InChI=1S/C7H5N3O3/c11-4-1-3-6(9-2-8-3)10-5(4)7(12)13/h1-2,11H,(H,12,13)(H,8,9,10)

InChI Key

IUXUUANPGSFANU-UHFFFAOYSA-N

SMILES

C1=C2C(=NC(=C1O)C(=O)O)N=CN2

Canonical SMILES

C1=C2C(=NC(=C1O)C(=O)O)N=CN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.